molecular formula C15H12O6 B1239888 Okanin CAS No. 38081-56-0

Okanin

Cat. No.: B1239888
CAS No.: 38081-56-0
M. Wt: 288.25 g/mol
InChI Key: GSBNFGRTUCCBTK-DAFODLJHSA-N
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Description

Okanin is a naturally occurring chalconoid, specifically a type of flavonoidThe compound is known for its various biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Okanin can be synthesized through several chemical routes. One common method involves the condensation of appropriate hydroxyacetophenones with benzaldehydes under basic conditions. The reaction typically employs a base such as sodium hydroxide in an aqueous ethanol solution, followed by acidification to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. The plant material is subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in certain plants .

Chemical Reactions Analysis

Types of Reactions

Okanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activities.

    Reduction: The compound can be reduced to form dihydrochalcones, which have different biological properties.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly in the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Various substituted chalcones and flavonoids

Scientific Research Applications

Okanin has a wide range of scientific research applications:

Comparison with Similar Compounds

Okanin is unique among flavonoids due to its specific biological activities and molecular targets. Similar compounds include:

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential anticancer properties.

Compared to these compounds, this compound’s ability to inhibit specific enzymes and its dual role in inducing both apoptosis and pyroptosis in cancer cells make it particularly noteworthy.

Biological Activity

Okanin, a bioactive compound predominantly found in the genus Bidens, has garnered significant attention for its diverse biological activities. This article explores the mechanisms, effects, and potential therapeutic applications of this compound, particularly in the contexts of inflammation, cancer, and infectious diseases.

Chemical Structure and Properties

This compound is classified as a chalcone, characterized by an α-β unsaturated carbonyl group. This structural feature is crucial for its biological activity, influencing its interactions with various cellular pathways.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties through several mechanisms:

  • Inhibition of Nitric Oxide Production : this compound has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This effect is mediated by the induction of heme oxygenase-1 (HO-1) via the activation of nuclear factor-erythroid 2-related factor 2 (Nrf2) .
  • Reduction of Inducible Nitric Oxide Synthase (iNOS) : Studies indicate that this compound significantly lowers iNOS expression levels in LPS-stimulated cells, highlighting its potential to mitigate inflammatory responses .

Table 1: Effects of this compound on Inflammatory Markers

Treatment Concentration (μM)NO Production (%)iNOS Expression (%)
Control11.6 ± 0.411.6 ± 0.4
LPS100.0 ± 1.3100.0 ± 1.3
This compound (1 μM)94.8 ± 3.994.8 ± 3.9
This compound (10 μM)49.3 ± 1.349.3 ± 1.3
This compound (30 μM)18.0 ± 0.718.0 ± 0.7
This compound (100 μM)10.6 ± 0.610.6 ± 0.6

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent:

  • Induction of Apoptosis and Pyroptosis : this compound has demonstrated significant cytotoxic effects against various oral cancer cell lines, inducing both apoptosis and pyroptosis . The compound's IC50 values were reported as follows:

Table 2: Cytotoxicity of this compound in Oral Cancer Cell Lines

Cell LineIC50 (μM)
SAS12.0 ± 0.8
SCC2558.9 ± 18.7
HSC318.1 ± 5.3
OEC-M143.2 ± 6.2
  • Mechanism of Action : Flow cytometry analyses revealed that this compound causes G2/M cell cycle arrest and increases the sub-G1 population, indicating disruption of cell cycle progression and subsequent cell death .

Antimicrobial Properties

This compound also exhibits antimicrobial activity:

  • Inhibition of Plasmodium falciparum : this compound demonstrated competitive inhibition against PfTyrRS with an IC50 of 2.84±0.16μM2.84\pm 0.16\,\mu M, confirming its potential as an antimalarial agent .

Traditional Uses and Modern Research

Historically, Bidens pilosa, the plant source of this compound, has been used in traditional medicine for treating various ailments, including inflammation and immune-related disorders . Modern research supports these uses, revealing mechanisms that align with traditional knowledge.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : Investigating additional pathways influenced by this compound to better understand its multifaceted biological roles.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBNFGRTUCCBTK-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-76-4, 38081-56-0
Record name Okanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Okanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name OKANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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